An In-Depth Technical Guide to (E)-9-Eicosene: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to (E)-9-Eicosene: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-9-Eicosene is a long-chain monounsaturated alkene with the molecular formula C₂₀H₄₀.[1][2] As a naturally occurring compound found in various plants and microorganisms, it has garnered scientific interest for its roles as an insect pheromone and its potential antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of (E)-9-Eicosene. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of its biosynthetic pathway and proposed mechanism of antimicrobial action, to support further research and development.
Chemical Structure and Identification
(E)-9-Eicosene is characterized by a twenty-carbon chain with a single double bond located between the ninth and tenth carbon atoms. The "(E)" designation, derived from the German entgegen (opposite), indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, resulting in a trans configuration.
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IUPAC Name: (E)-icos-9-ene[4]
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Synonyms: (9E)-9-Icosene, trans-9-Eicosene
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CAS Number: 42448-90-8[3]
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Molecular Formula: C₂₀H₄₀[4]
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SMILES: CCCCCCCCCC/C=C/CCCCCCCC[4]
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InChI Key: UVLKUUBSZXVVDZ-HTXNQAPBSA-N[3]
2D Structure:
Physicochemical Properties
Table 1: Physicochemical Properties of (E)-9-Eicosene
| Property | Value | Source |
| Molecular Weight | 280.53 g/mol | [2] |
| Melting Point | 310.08 K (36.93 °C) (Calculated) | [5] |
| Boiling Point | 661.16 K (388.01 °C) (Calculated) | [5] |
| Density | No experimental data available | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and diethyl ether. | [1][6] |
| XLogP3-AA | 10.1 | [4][7] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Rotatable Bond Count | 16 | [8] |
| Kovats Retention Index | 1914 (Standard polar column) | [4] |
Biological Significance and Signaling Pathways
(E)-9-Eicosene plays a significant role in chemical communication among insects and exhibits antimicrobial activity.
Insect Pheromone Biosynthesis
Long-chain alkenes, including (E)-9-Eicosene, are common components of insect cuticular hydrocarbons and sex pheromones. Their biosynthesis typically originates from fatty acid metabolism. The general pathway involves the synthesis of saturated fatty acids, followed by desaturation and subsequent elongation or chain-shortening to achieve the specific chain length and double bond position of the target pheromone.
Antimicrobial Mechanism of Action
The antimicrobial activity of long-chain hydrocarbons like (E)-9-Eicosene is primarily attributed to their interaction with and disruption of the bacterial cell membrane. Due to their lipophilic nature, these molecules can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to leakage of intracellular components and ultimately cell death.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of (E)-9-Eicosene.
Synthesis via Wittig Reaction
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. For the synthesis of (E)-9-Eicosene, a stabilized phosphonium ylide is reacted with an aldehyde. A general protocol is outlined below.
Materials:
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Triphenylphosphine
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1-Bromodecane
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Decanal
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Strong base (e.g., n-butyllithium or sodium hydride)
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
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Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Preparation of the Phosphonium Salt:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in a suitable anhydrous solvent.
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Add an equimolar amount of 1-bromodecane to the solution.
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Heat the reaction mixture to reflux and stir for several hours until the formation of a white precipitate (the phosphonium salt) is complete.
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Cool the mixture and collect the salt by filtration. Wash the salt with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dry under vacuum.
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Formation of the Ylide:
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Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
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Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
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Slowly add an equimolar amount of a strong base (e.g., n-butyllithium in hexanes). The formation of the ylide is indicated by a color change (typically to a deep red or orange).
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Allow the mixture to stir at low temperature for a specified time to ensure complete ylide formation.
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Wittig Reaction:
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To the ylide solution, slowly add an equimolar amount of decanal, also dissolved in anhydrous THF, while maintaining the low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate (E)-9-Eicosene.
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Logical Workflow for Wittig Synthesis:
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (E)-9-Eicosene.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
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Autosampler.
GC-MS Conditions (Typical):
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection Mode: Splitless or split, depending on the sample concentration.
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50-100 °C, hold for 1-2 minutes.
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Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.
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Hold at the final temperature for 5-10 minutes.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: m/z 40-550.
Sample Preparation:
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Dissolve the sample containing (E)-9-Eicosene in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
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If necessary, filter the sample to remove any particulate matter.
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Transfer the sample to a GC vial.
Data Analysis:
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Identify the peak corresponding to (E)-9-Eicosene based on its retention time.
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Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). Characteristic fragment ions for long-chain alkenes can be used for confirmation.
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Quantification can be performed by creating a calibration curve using standards of known concentrations.
Conclusion
(E)-9-Eicosene is a long-chain alkene with significant biological roles, particularly in insect chemical communication and as a potential antimicrobial agent. While its basic chemical identity is well-established, there is a notable lack of experimentally determined physical property data in the public domain. The experimental protocols provided in this guide for its synthesis via the Wittig reaction and analysis by GC-MS offer a foundation for researchers to further investigate this compound. Future studies should focus on the experimental determination of its physicochemical properties and a more detailed elucidation of its specific biological signaling pathways to fully realize its potential in drug development and other applications.
References
- 1. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 9-Eicosene, (E)- | 42448-90-8 | Benchchem [benchchem.com]
- 4. 9-Eicosene, (E)- | C20H40 | CID 5365037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Eicosene (CAS 42448-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 9-Eicosene | C20H40 | CID 545762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nmppdb.com.ng [nmppdb.com.ng]
